5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic organic compound that belongs to the class of pyrrolopyrimidines. This compound features a fused pyrrole and pyrimidine ring system, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the bromine atom at the 5-position of the pyrrole ring enhances its reactivity and potential for biological interactions.
This compound can be synthesized through various chemical reactions involving pyrrole and pyrimidine derivatives. It may also be derived from natural products or synthesized in laboratories for research purposes.
5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is classified under:
The synthesis of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves multi-step synthetic routes:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure.
The molecular structure of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one features:
The structural formula can be represented as follows:
Key structural data includes:
5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions and may require catalysts or specific solvents to enhance yields and selectivity.
The mechanism of action for compounds like 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that similar compounds exhibit activity against various targets including kinases and phosphodiesterases, suggesting potential therapeutic applications.
Relevant data include:
5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has potential applications in:
The pyrrolo[2,3-d]pyrimidine scaffold is constructed via cyclocondensation reactions between 2,4-diamino-6-hydroxypyrimidine and α-halo carbonyl compounds. Chloroacetaldehyde (50% aqueous solution) serves as the most common cyclizing agent, reacting with the diaminopyrimidine precursor in polar solvent systems. A representative protocol employs DMF:water mixtures (5:1 ratio) with sodium acetate (1.0 equivalent) at ambient temperature for 48 hours, yielding the unsubstituted 3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one core in 65-78% yield after crystallization [4]. Alternative approaches utilize acetonitrile-water systems (1:1) with sodium acetate at 25°C, significantly reducing reaction times to <24 hours while maintaining comparable yields (40-60%) [3]. The reaction proceeds via nucleophilic displacement of chloride followed by intramolecular cyclodehydration, establishing the characteristic fused bicyclic system.
Table 1: Cyclocondensation Methods for Pyrrolo[2,3-d]pyrimidin-4-one Core Synthesis
Cyclizing Agent | Solvent System | Base/Catalyst | Temperature | Reaction Time | Yield (%) | Reference |
---|---|---|---|---|---|---|
Chloroacetaldehyde | DMF:H₂O (5:1) | Sodium acetate | 25°C | 48 hours | 65-78% | [4] |
Chloroacetaldehyde | CH₃CN:H₂O (1:1) | Sodium acetate | 25°C | 24 hours | 40-60% | [3] |
3-Bromo-4-methylpentanal | CH₃CN:H₂O (1:1) | Sodium acetate | 25°C | Overnight | 40% | [3] |
Bromoacetaldehyde | Dioxane | HCl (catalytic) | 80°C | 6 hours | 55% | [1] |
Modifications include using bromoacetaldehyde diethyl acetal in dioxane with catalytic hydrochloric acid at 80°C, which in situ generates the reactive aldehyde. This one-pot methodology circumvents stability issues associated with aqueous chloroacetaldehyde solutions but requires careful control of hydrolysis kinetics [1]. For C5-substituted derivatives, α-branched haloaldehydes (e.g., 3-bromo-4-methylpentanal) undergo analogous cyclocondensation, though yields decrease (≈40%) due to steric hindrance during ring closure [3]. Post-cyclization, the crude product is isolated via pH-controlled precipitation or solvent evaporation, with purity >95% confirmed by HPLC and ¹H-NMR spectroscopy.
Electrophilic bromination at the C5 position employs N-bromosuccinimide (NBS) as the preferred reagent due to its superior regiospecificity over molecular bromine. Optimized conditions utilize anhydrous DMF as solvent at 0-5°C, achieving >85% conversion with minimal di- or tribromination byproducts. The reaction proceeds via electrophilic attack on the electron-rich pyrrole ring, with the C5 position being most nucleophilic according to molecular orbital calculations [2] [4]. Stoichiometric control (1.05-1.1 equivalents NBS) is critical to prevent dibromide formation, as excess reagent promotes overbromination.
Alternative bromination methods include:
Table 2: Bromination Method Comparison for 5-Substitution
Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Purity (HPLC) | Advantages/Limitations |
---|---|---|---|---|---|---|
NBS (1.05 eq) | Anhydrous DMF | 0-5°C | 2 hours | 85-92% | >98% | High selectivity; moisture-sensitive |
Br₂ (1.1 eq) | CHCl₃:AcOH (1:1) | 40°C | 4 hours | 70-75% | >95% | Cost-effective; HBr corrosion |
CuBr₂ (1.2 eq) | Ethyl acetate | Reflux | 12-15 hours | 68-72% | >96% | Mild conditions; slow reaction |
The bromo functionality enables cross-coupling reactions (Suzuki, Stille) and nucleophilic substitutions for synthesizing advanced intermediates. Computational studies indicate the compound's moderate lipophilicity (calculated LogP 1.06) and aqueous solubility (1.7 mg/mL) facilitate purification via recrystallization from ethanol/water mixtures [2]. Key spectral signatures include ¹H-NMR (DMSO-d₆): δ 10.58 (s, 1H, NH), 10.10 (s, 1H, NH), 6.30 (s, 1H, H6) – with the C5-bromo substitution confirmed by absence of the characteristic C5 proton signal [4].
Reaction parameter optimization significantly enhances efficiency and sustainability:
Temperature control proves critical during bromination. While NBS reactions in DMF proceed rapidly at 25°C, maintaining temperatures at 0-5°C suppresses succinimide-derived byproducts and increases yield by 12-15% [4]. Microwave-assisted cyclocondensation (100°C, sealed vessel) reduces core formation time from 48 hours to 30 minutes with 10% yield improvement, though scalability remains challenging [7].
Solvent engineering dramatically influences yield:
Stoichiometric ratios require precise optimization:
Table 3: Optimization Parameters and Their Impact on Yield and Purity
Parameter | Baseline Condition | Optimized Condition | Yield Improvement | Purity Impact | Key Finding |
---|---|---|---|---|---|
Cyclocondensation Temp | 25°C | Microwave 100°C | +10% | Unchanged | 30 min vs 48 hr reaction time |
NBS Equivalents | 1.2 eq | 1.05 eq | +8% (less decomposition) | +1.5% | Reduced dibromide byproduct |
Bromination Temp | 25°C | 0-5°C | +12% | +2% | Suppressed succinimide adducts |
Solvent (Cyclization) | Ethanol | CH₃CN:H₂O (1:1) | +15% | +3% | Enhanced solubility of intermediates |
Reaction Concentration | 0.5M | 0.3M | +6% | Unchanged | Reduced dimerization side reactions |
Purification protocols substantially affect final purity. Sequential operations—including activated charcoal treatment in methanol to remove colored impurities, followed by crystallization from ethanol/water (3:1)—elevate HPLC purity from 92% to >99% [2]. Implementing these optimized conditions enables multigram synthesis (50-100g batches) with consistent yields >85%, meeting pharmaceutical intermediate specifications [1] [8]. Lifecycle analysis shows solvent recovery systems (DMF distillation) reduce process mass intensity by 40%, enhancing environmental sustainability [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1